
4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a small molecule that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
TFB has been extensively studied for its potential applications in various fields. One of the most promising applications of TFB is in the field of medicinal chemistry. TFB has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. TFB has also been studied for its potential applications in the field of materials science. TFB has been used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of TFB is not fully understood. However, it is known that TFB interacts with certain enzymes and proteins, leading to their inhibition. TFB has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. TFB has also been shown to inhibit the activity of certain proteins, such as heat shock protein 90.
Biochemical and Physiological Effects:
TFB has been shown to have several biochemical and physiological effects. TFB has been shown to inhibit the activity of certain enzymes and proteins, leading to a decrease in their activity. TFB has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. TFB has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TFB has several advantages for use in lab experiments. TFB is a small molecule that is relatively easy to synthesize. TFB is also stable under a wide range of conditions, making it a useful tool for studying enzyme and protein activity. However, TFB also has some limitations for use in lab experiments. TFB has a relatively short half-life, which can make it difficult to study its long-term effects. TFB also has a relatively low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on TFB. One potential direction is the development of new drugs based on TFB. TFB has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Another potential direction is the development of new materials based on TFB. TFB has been used as a building block for the synthesis of novel materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of TFB and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of TFB is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid, which is then converted into 4-(1H-pyrrol-1-yl)benzoyl chloride. This intermediate compound is then reacted with 2,2,2-trifluoroethylamine to yield TFB. The overall synthesis method of TFB is a complex process that requires specialized equipment and expertise.
Propriétés
IUPAC Name |
4-pyrrol-1-yl-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)9-17-12(19)10-3-5-11(6-4-10)18-7-1-2-8-18/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDUITOZAZDFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


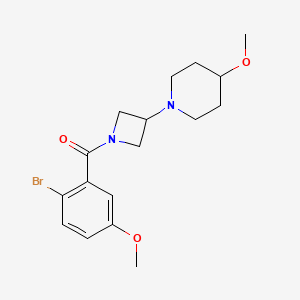
![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2569546.png)
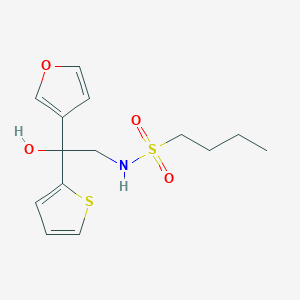
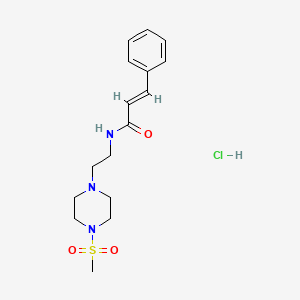
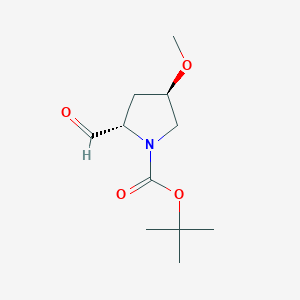
![8-((2,4-Dimethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2569553.png)

![methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2569558.png)
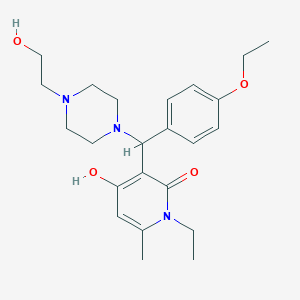
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2569564.png)
![N-(4-bromo-2-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2569565.png)
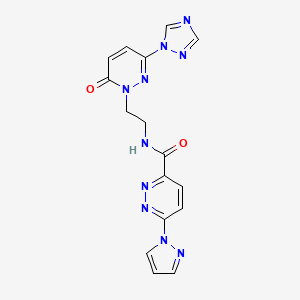
![2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569567.png)